molecular formula C19H18O2 B15212889 2,5-Diphenyl-3-[(propan-2-yl)oxy]furan CAS No. 96324-33-3

2,5-Diphenyl-3-[(propan-2-yl)oxy]furan

Cat. No.: B15212889
CAS No.: 96324-33-3
M. Wt: 278.3 g/mol
InChI Key: SBLUSNLKVOMWGY-UHFFFAOYSA-N
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Description

3-Isopropoxy-2,5-diphenylfuran is an organic compound belonging to the class of furans, which are heterocyclic aromatic compounds containing a furan ring. This compound is characterized by the presence of an isopropoxy group and two phenyl groups attached to the furan ring. Furans are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopropoxy-2,5-diphenylfuran can be achieved through various methods. One common approach involves the transition-metal-free continuous-flow synthesis of 2,5-diarylfurans. This method employs a simple oxidation-dehydration sequence on readily accessible 1,3-dienes. The oxidation step is realized using singlet oxygen, and the intermediate endoperoxide is dehydrated under metal-free conditions at ambient temperature using the Appel reagent .

Industrial Production Methods

Industrial production of 3-isopropoxy-2,5-diphenylfuran may involve similar synthetic routes but on a larger scale. Continuous-flow synthesis is particularly advantageous for industrial applications due to its ability to streamline the process, eliminate the isolation of unstable intermediates, and improve yields while reducing waste .

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-2,5-diphenylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furans, tetrahydrofuran derivatives, and other functionalized furan compounds .

Scientific Research Applications

3-Isopropoxy-2,5-diphenylfuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-isopropoxy-2,5-diphenylfuran involves its interaction with specific molecular targets and pathways. The compound can act as a DNA minor groove binder, RNA binder, and enzyme inhibitor. These interactions are mediated by the compound’s ability to form stable complexes with nucleic acids and proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropoxy-2,5-diphenylfuran is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties.

Properties

CAS No.

96324-33-3

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

2,5-diphenyl-3-propan-2-yloxyfuran

InChI

InChI=1S/C19H18O2/c1-14(2)20-18-13-17(15-9-5-3-6-10-15)21-19(18)16-11-7-4-8-12-16/h3-14H,1-2H3

InChI Key

SBLUSNLKVOMWGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(OC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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